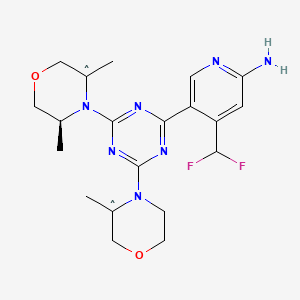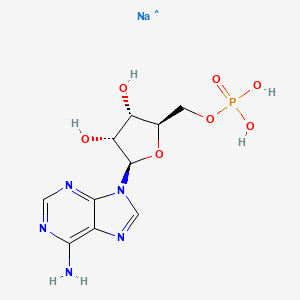
Doripenem-d4 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doripenem-d4 (sodium) is a deuterated form of doripenem, a broad-spectrum antibiotic belonging to the carbapenem subclass of beta-lactam antibiotics. It is primarily used as an internal standard for the quantification of doripenem in various analytical applications . Doripenem itself is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of doripenem-d4 (sodium) involves the incorporation of deuterium atoms into the doripenem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of doripenem-d4 (sodium) follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Doripenem-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of doripenem-d4 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Doripenem-d4 (sodium) has a wide range of scientific research applications, including:
Mécanisme D'action
Doripenem-d4 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death due to the ongoing activity of cell wall autolytic enzymes . The deuterated form, doripenem-d4, serves as a stable isotope-labeled internal standard, allowing for accurate quantification of doripenem in various analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meropenem: Another carbapenem antibiotic with a similar spectrum of activity but different pharmacokinetic properties.
Ertapenem: A carbapenem with a longer half-life but less activity against Pseudomonas aeruginosa.
Uniqueness
Doripenem-d4 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of doripenem levels is critical .
Propriétés
Formule moléculaire |
C15H23N4NaO6S2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
sodium;(4R,5S,6S)-4-deuterio-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/t6-,7-,8+,9+,10-,11-;/m1./s1/i1D3,6D; |
Clé InChI |
HWIYJQCQLPXAMZ-JJUTTZMCSA-M |
SMILES isomérique |
[2H][C@]1([C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)[O-])[C@@H](C)O)C([2H])([2H])[2H].[Na+] |
SMILES canonique |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)




![rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12349988.png)

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)

